![molecular formula C19H36N8O12S B15286197 [(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3,6-diaminohexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate;suluric acid](/img/structure/B15286197.png)

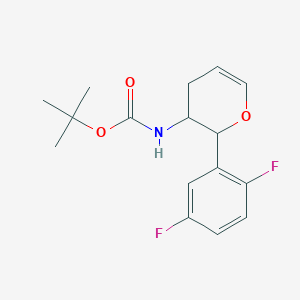

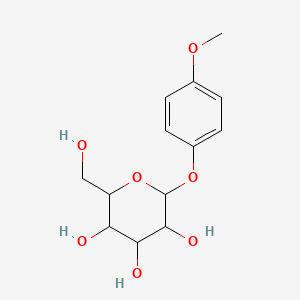

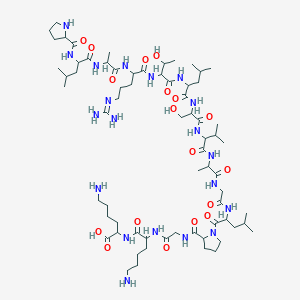

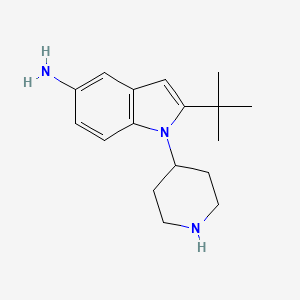

[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3,6-diaminohexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate;suluric acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Streptomyces noursei. It is effective against a wide range of organisms, including gram-positive and gram-negative bacteria, various fungi such as Candida albicans, and certain DNA and RNA viruses . This compound is particularly notable for its use as a selection agent in genetic research due to its ability to inhibit protein synthesis by inducing miscoding of mRNA .

准备方法

Nourseothricin Sulfate is produced through the fermentation of Streptomyces noursei. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. After fermentation, the antibiotic is extracted and purified to obtain a mixture of streptothricin compounds, primarily Streptothricin D and F, with smaller amounts of Streptothricin C and E .

For industrial production, the fermentation broth is typically subjected to filtration, followed by solvent extraction and crystallization to isolate the antibiotic. The crystalline product is then converted to its sulfate form for enhanced stability and solubility .

化学反应分析

Nourseothricin Sulfate undergoes several types of chemical reactions, including:

Acetylation: The β-amino group of the β-lysine moiety in Nourseothricin can be acetylated, which inactivates the antibiotic.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of its molecular structure.

Common reagents used in these reactions include acetic anhydride for acetylation and hydrochloric acid or sodium hydroxide for hydrolysis. The major products formed from these reactions are acetylated derivatives and hydrolyzed fragments of the antibiotic .

科学研究应用

Nourseothricin Sulfate has a wide range of applications in scientific research:

Genetic Research: It is used as a selection agent for genetically modified organisms, including bacteria, yeast, fungi, protozoa, and plants. This is due to its ability to inhibit protein synthesis in cells that do not possess resistance genes.

Microbial Studies: The compound is employed in antimicrobial susceptibility tests to determine the efficacy of antibiotics against various bacterial species.

Molecular Biology: Nourseothricin Sulfate is used in molecular genetics for the selection of recombinant strains and the maintenance of plasmid vectors.

Biotechnology: It is utilized in the development of genetically engineered crops and microorganisms for industrial applications.

作用机制

Nourseothricin Sulfate functions similarly to aminoglycoside antibiotics. It inhibits protein synthesis by binding to the bacterial ribosome and causing the misreading of mRNA . This miscoding leads to the production of defective proteins, ultimately resulting in cell death. The antibiotic’s effectiveness is mediated by the nat1 gene, which encodes an N-acetyltransferase that acetylates the β-amino group of the β-lysine residue, thereby inactivating the antibiotic .

相似化合物的比较

Nourseothricin Sulfate belongs to the streptothricin class of antibiotics, which includes several related compounds:

Streptothricin D: Contains three β-lysine residues and is a major component of Nourseothricin.

Streptothricin F: Contains one β-lysine residue and is effective against highly drug-resistant gram-negative bacteria.

Streptothricin C and E: Minor components of Nourseothricin with similar antibiotic properties.

Compared to other aminoglycoside antibiotics, Nourseothricin Sulfate is unique in its broad-spectrum activity and its use as a selection agent in genetic research. Its ability to inhibit protein synthesis by inducing mRNA miscoding sets it apart from other antibiotics that target different stages of protein synthesis .

属性

分子式 |

C19H36N8O12S |

|---|---|

分子量 |

600.6 g/mol |

IUPAC 名称 |

[5-(3,6-diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate;sulfuric acid |

InChI |

InChI=1S/C19H34N8O8.H2O4S/c20-3-1-2-7(21)4-10(30)24-13-14(31)15(35-18(22)33)9(6-28)34-17(13)27-19-25-11-8(29)5-23-16(32)12(11)26-19;1-5(2,3)4/h7-9,11-15,17,28-29,31H,1-6,20-21H2,(H2,22,33)(H,23,32)(H,24,30)(H2,25,26,27);(H2,1,2,3,4) |

InChI 键 |

UDVWKDBCMFLRQW-UHFFFAOYSA-N |

规范 SMILES |

C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O.OS(=O)(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one](/img/structure/B15286116.png)

![N-(4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)prop-2-enamide](/img/structure/B15286119.png)

![Methyl 2-[[(benzyloxy)carbonyl]amino]-4-(methylthio)butanoate](/img/structure/B15286124.png)

![2-Amino-6-[3-(3-methyldiazirin-3-yl)propoxycarbonylamino]hexanoic acid](/img/structure/B15286133.png)

![2-[4-[3-[3-(Cyclopropylcarbamoyl)-4-oxo-1,8-naphthyridin-1-yl]phenyl]-2-fluorophenyl]cyclopropane-1-carboxylic acid](/img/structure/B15286157.png)

![6-(1-Hydroxyethyl)-4-methyl-7-oxo-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15286167.png)

![methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate](/img/structure/B15286183.png)